5-Formyl-4-hydroxy-5'-methyl-bapta, tetramethyl ester
CAS No.: 124903-67-9
Cat. No.: VC0149000
Molecular Formula: C28H34N2O12
Molecular Weight: 590.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124903-67-9 |
|---|---|
| Molecular Formula | C28H34N2O12 |
| Molecular Weight | 590.58 |
| IUPAC Name | methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formyl-4-hydroxyphenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate |
| Standard InChI | InChI=1S/C28H34N2O12/c1-18-6-7-20(29(13-25(33)37-2)14-26(34)38-3)23(10-18)41-8-9-42-24-11-19(17-31)22(32)12-21(24)30(15-27(35)39-4)16-28(36)40-5/h6-7,10-12,17,32H,8-9,13-16H2,1-5H3 |
| SMILES | CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=C(C=C(C(=C2)C=O)O)N(CC(=O)OC)CC(=O)OC |
Introduction
Chemical Structure and Properties
5-Formyl-4-hydroxy-5'-methyl-BAPTA tetramethyl ester (CAS: 124903-67-9) is characterized by a complex molecular structure consisting of two aromatic rings connected by an ethoxy linker, with various functional groups that contribute to its unique properties and reactivity profile. The compound has a molecular formula of C28H34N2O12 and a molecular weight of 590.58 g/mol.
The full IUPAC name of this compound is methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formyl-4-hydroxyphenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate. This name reflects its complex structure containing multiple functional groups including formyl, hydroxy, methyl, and tetramethyl ester groups strategically positioned to enable its conversion into calcium-sensitive fluorescent indicators.
Key Structural Features
The structure contains several key features that make it suitable as a precursor for calcium indicators:
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A formyl group at the 5-position of one aromatic ring
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A hydroxyl group at the 4-position adjacent to the formyl group
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A methyl group at the 5'-position of the second aromatic ring
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Four methyl ester groups that can be hydrolyzed to form the calcium chelating carboxylate groups
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An ethoxy linker connecting the two aromatic rings
Chemical Identifiers
| Parameter | Value |
|---|---|
| CAS Number | 124903-67-9 |
| Molecular Formula | C28H34N2O12 |
| Molecular Weight | 590.58 g/mol |
| SMILES | CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=C(C=C(C(=C2)C=O)O)N(CC(=O)OC)CC(=O)OC |
| InChI | InChI=1S/C28H34N2O12/c1-18-6-7-20(29(13-25(33)37-2)14-26(34)38-3)23(10-18)41-8-9-42-24-11-19(17-31)22(32)12-21(24)30(15-27(35)39-4)16-28(36)40-5/h6-7,10-12,17,32H,8-9,13-16H2,1-5H3 |
| PubChem Compound ID | 15191064 |
Applications in Calcium Indicator Synthesis
Role in Calcium Indicator Development
5-Formyl-4-hydroxy-5'-methyl-BAPTA tetramethyl ester serves as a key precursor in the synthesis of fluorescent calcium indicators, particularly Fura-2 . Calcium indicators are essential tools in cellular biology research, allowing scientists to visualize and measure intracellular calcium concentrations, which play critical roles in numerous cellular processes including muscle contraction, neurotransmission, cell proliferation, and apoptosis.
Relationship to Fura-2 and Other Calcium Indicators
The compound is specifically noted as a precursor to Fura-2, a ratiometric fluorescent dye used for quantitative determination of calcium concentrations in cells . The formyl and hydroxyl groups on the compound are particularly important structural features that enable the creation of the fluorescent benzofuran moiety found in Fura-2 .
| Calcium Indicator | Relationship to Precursor | Application |
|---|---|---|
| Fura-2 | Direct synthetic precursor | Ratiometric calcium measurements |
| Fura-1 | Related synthetic pathway | Calcium imaging |
| Fura-3 | Related synthetic pathway | Calcium detection |
| Indo-1 | Similar synthetic approach | Ratiometric calcium measurements |
Fura-2, derived from this precursor, has the chemical name 1-(2-(5'-carboxyoxazol-2'-yl)-6-aminobenzofuran-5-oxy)-2-(2'-amino-5'-methylphenoxy)ethane-N,N,N',N'-tetraacetic acid, illustrating the structural transformation that occurs during synthesis .
| Solvent | Solubility |
|---|---|
| DMSO (Dimethyl sulfoxide) | Soluble |
| DMF (Dimethylformamide) | Soluble |
| CHCl3 (Chloroform) | Soluble |
| Water | Likely insoluble (typical for similar structures) |
This solubility profile is characteristic of compounds with both polar functional groups and hydrophobic moieties, making it suitable for organic synthesis reactions in appropriate solvent systems .
| Storage Parameter | Recommendation |
|---|---|
| Temperature | -20°C or 2-8°C |
| Protection | From light and moisture |
| Transportation | 4-25°C for up to 2 weeks |
| Stability | 1 year under proper storage conditions |
These storage guidelines are important to prevent degradation of the reactive formyl and ester functional groups that are essential for its role as a synthetic precursor .
Relationship to Other BAPTA Derivatives
5-Formyl-4-hydroxy-5'-methyl-BAPTA tetramethyl ester is part of a broader family of BAPTA derivatives that have been developed for various applications in calcium research. BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) itself is a calcium chelator with high selectivity for calcium over magnesium ions, making it valuable for controlling calcium concentrations in experimental systems .
Comparison with Related BAPTA Derivatives
| Compound | Structural Difference | Application |
|---|---|---|
| 5-Formyl-BAPTA tetramethyl ester | Lacks hydroxyl group at 4-position | Calcium indicator precursor |
| 5,5'-Bisformyl-BAPTA tetramethyl ester | Formyl groups at both 5 and 5' positions | Precursor for bis-Indo1 |
| 5,5'-Difluoro-BAPTA tetramethyl ester | Fluorine substitution instead of formyl/hydroxyl | Different calcium affinity properties |
| 5-Isothiocyano-5'-Methyl-BAPTA | Isothiocyanate group for protein conjugation | Amine-reactive form for in-situ fixation |
These structural variations result in compounds with different reactive properties, enabling the synthesis of calcium indicators with diverse spectral characteristics and calcium affinities .
| Specification | Value |
|---|---|
| Purity | >90% (typically 90-98%) |
| Form | Not explicitly stated, likely solid |
| Packaging | Available in quantities of 500mg, 1g |
| Intended Use | Research purposes only |
These specifications indicate that the compound is produced at a quality level suitable for synthetic applications in the preparation of calcium indicators .
Research Applications Beyond Calcium Indicator Synthesis
While the primary application of 5-Formyl-4-hydroxy-5'-methyl-BAPTA tetramethyl ester is as a precursor for Fura-2 and related calcium indicators, the compound's structure suggests potential utility in other research contexts.
The formyl and hydroxyl groups provide reactive sites for further chemical modifications, potentially allowing for the creation of other sensor molecules or fluorescent probes. Additionally, the BAPTA backbone provides a calcium-binding motif that could be incorporated into various chelating agents with specialized applications in biochemical research.
The tetramethyl ester functionality allows for controlled hydrolysis to produce the corresponding tetraacid form, which would have different solubility properties and calcium-binding characteristics. This versatility makes the compound valuable in research settings beyond its established role in calcium indicator synthesis.
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